Cas no 1215698-33-1 (3-(3-chlorophenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)

3-(3-chlorophenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one structure
1215698-33-1 structure
Product Name:3-(3-chlorophenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
CAS No:1215698-33-1
Molecular Formula:C20H20ClN3O3S
Molecular Weight:417.90910243988
CID:5342630

3-(3-chlorophenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Properties

Names and Identifiers

    • 3-(3-chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
    • 3-(3-chlorophenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
    • 3-(3-chlorophenyl)-8-[(4-methylphenyl)sulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
    • 3-(3-chlorophenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
    • InChIKey: MXVPGVWRVFKHRT-UHFFFAOYSA-N
    • Inchi: 1S/C20H20ClN3O3S/c1-14-5-7-17(8-6-14)28(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)15-3-2-4-16(21)13-15/h2-8,13H,9-12H2,1H3,(H,23,25)
    • SMILES: ClC1=CC=CC(=C1)C1C(NC2(CCN(CC2)S(C2C=CC(C)=CC=2)(=O)=O)N=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 3
  • Heavy Atom Count: 28
  • Complexity: 732
  • XLogP3: 3
  • Topological Polar Surface Area: 87.2

3-(3-chlorophenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F3411-3126-2μmol
3-(3-chlorophenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
1215698-33-1
2μmol
$57.0 2023-09-10

3-(3-chlorophenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Related Literature

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